molecular formula C14H9BrO2 B13050670 Methyl 3-(6-bromonaphthalen-2-YL)propiolate

Methyl 3-(6-bromonaphthalen-2-YL)propiolate

Cat. No.: B13050670
M. Wt: 289.12 g/mol
InChI Key: ZGQWYLAHCGGJMU-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromonaphthalen-2-YL)propiolate is a chemical compound with the molecular formula C14H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position of the naphthalene ring. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromonaphthalen-2-YL)propiolate typically involves the bromination of naphthalene followed by esterification. One common method includes the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which is then subjected to a coupling reaction with propiolic acid in the presence of a suitable catalyst to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromonaphthalen-2-YL)propiolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalene derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Methyl 3-(6-bromonaphthalen-2-YL)propiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromonaphthalen-2-YL)propiolate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-chloronaphthalen-2-YL)propiolate
  • Methyl 3-(6-fluoronaphthalen-2-YL)propiolate
  • Methyl 3-(6-iodonaphthalen-2-YL)propiolate

Uniqueness

Methyl 3-(6-bromonaphthalen-2-YL)propiolate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-(6-bromonaphthalen-2-yl)prop-2-ynoate

InChI

InChI=1S/C14H9BrO2/c1-17-14(16)7-3-10-2-4-12-9-13(15)6-5-11(12)8-10/h2,4-6,8-9H,1H3

InChI Key

ZGQWYLAHCGGJMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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